molecular formula C7H4FNO4S B2368404 2-Oxo-3H-1,3-benzoxazole-5-sulfonyl fluoride CAS No. 2137569-25-4

2-Oxo-3H-1,3-benzoxazole-5-sulfonyl fluoride

Cat. No.: B2368404
CAS No.: 2137569-25-4
M. Wt: 217.17
InChI Key: HRXYBQCJXWKCAT-UHFFFAOYSA-N
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Description

2-Oxo-3H-1,3-benzoxazole-5-sulfonyl fluoride is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a sulfonyl fluoride group at the 5-position of the benzoxazole ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-3H-1,3-benzoxazole-5-sulfonyl fluoride typically involves the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by the cyclization of 2-aminophenol with a suitable carbonyl compound, such as an aldehyde or ketone, under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The benzoxazole intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group at the 5-position.

    Fluorination: Finally, the sulfonyl chloride group is converted to a sulfonyl fluoride group using a fluorinating agent such as hydrogen fluoride or a fluoride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-3H-1,3-benzoxazole-5-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The benzoxazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

    Electrophilic Aromatic Substitution: The benzene ring in the benzoxazole structure can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

    Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used in the presence of catalysts like Lewis acids.

Major Products

    Sulfonamide Derivatives: Formed from nucleophilic substitution reactions.

    Oxidized or Reduced Benzoxazole Derivatives: Resulting from oxidation or reduction reactions.

    Functionalized Benzoxazole Compounds: Produced from electrophilic aromatic substitution reactions.

Scientific Research Applications

2-Oxo-3H-1,3-benzoxazole-5-sulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition, particularly sulfonamide-based inhibitors.

    Medicine: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Oxo-3H-1,3-benzoxazole-5-sulfonyl fluoride involves its interaction with nucleophilic sites in biological molecules. The sulfonyl fluoride group is highly electrophilic, allowing it to form covalent bonds with nucleophilic amino acid residues in proteins, such as serine or cysteine. This can lead to the inhibition of enzyme activity, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.

    2-Methyl-1,3-benzoxazole-6-sulfonyl chloride: Contains a methyl group at the 2-position and a sulfonyl chloride group at the 6-position.

    1,3-Benzodioxole-5-sulfonyl chloride: Features a dioxole ring fused to a benzene ring with a sulfonyl chloride group.

Uniqueness

2-Oxo-3H-1,3-benzoxazole-5-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and stability compared to its sulfonyl chloride counterparts. This makes it particularly useful in applications requiring selective and stable sulfonylation reactions.

Properties

IUPAC Name

2-oxo-3H-1,3-benzoxazole-5-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO4S/c8-14(11,12)4-1-2-6-5(3-4)9-7(10)13-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXYBQCJXWKCAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)F)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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